2-Methoxy-6-(piperazin-1-yl)phenol
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Overview
Description
2-Methoxy-6-(piperazin-1-yl)phenol is an organic compound that features a methoxy group and a piperazine ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperazin-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol (guaiacol) and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.
Procedure: The piperazine is added to a solution of 2-methoxyphenol, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(piperazin-1-yl)phenol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: Key pathways include the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Lacks the piperazine ring, making it less versatile in medicinal chemistry.
6-Methoxy-2-(piperazin-1-yl)phenol: Similar structure but different substitution pattern, leading to different biological activities.
2-Methoxy-4-(piperazin-1-yl)phenol: Another isomer with distinct properties.
Uniqueness
2-Methoxy-6-(piperazin-1-yl)phenol is unique due to the specific positioning of the methoxy and piperazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-6-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-3-9(11(10)14)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3 |
InChI Key |
DOWAGESJMGRIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)N2CCNCC2 |
Origin of Product |
United States |
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